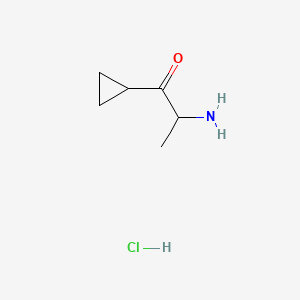
1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the tert-butyl and isoindoline groups. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the tert-butyl group via alkylation reactions.
Step 3: Attachment of the isoindoline moiety through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Tert-butyl 3
Properties
Molecular Formula |
C19H22N2O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3S)-piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
WILLJCBWFCKAFV-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)


![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)





![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)


![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
